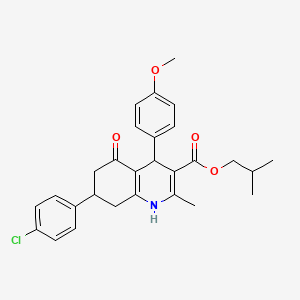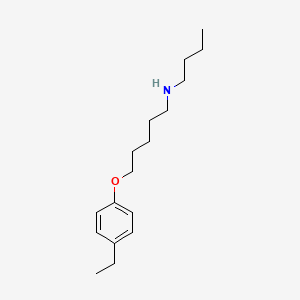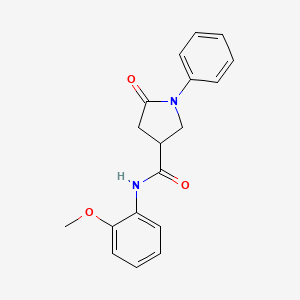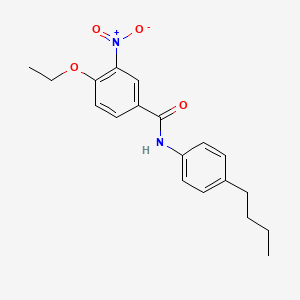![molecular formula C20H20O3 B5216733 2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
2-[3-(3-methoxyphenoxy)propoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of compounds related to 2-[3-(3-methoxyphenoxy)propoxy]naphthalene involves various chemical reactions, including Friedel-Crafts reactions, condensation, and cyclization processes. For instance, a related compound, 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid, was synthesized from anisole and anisole acid, experiencing a series of reactions including Friedel-Crafts cyclization, with a yield of 41.9% and a purity of 99.7% (Yu Ma, 2000). Another example is the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor for anti-inflammatory agents, through Pd-catalyzed reactions and regioselective addition processes (T. Hiyama et al., 1990).
Molecular Structure Analysis Molecular structure analysis, such as Density Functional Theory (DFT), is used to predict the geometry, vibrational frequencies, and electronic properties of compounds. For example, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone was studied using DFT to understand its optimized structure and vibrational assignments, indicating the molecule's potential for nonlinear optical properties and molecular electrostatic potential analysis (Prakashgoud Patil et al., 2021).
Chemical Reactions and Properties Various chemical reactions, including oxidation and metalation, are significant for understanding the reactivity and functionalization of naphthalene derivatives. Oxidation studies on 2-methoxynaphthalene have revealed the formation of dihydroxy-7-methoxy-1,2-dihydronaphthalene as a major product by naphthalene dioxygenases, showcasing the potential for biooxidation in producing chiral synthons (G. Whited et al., 1994).
Physical Properties Analysis The study of physical properties, such as crystalline structure and spectroscopic characterizations, helps in identifying the compound's state and molecular interactions. The crystal structure and spectroscopic characteristics of compounds like (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol have been elucidated using X-ray single-crystal methods and DFT calculations, highlighting the compound's phenol-imine tautomeric form and electronic properties (G. Alpaslan & M. Macit, 2014).
Chemical Properties Analysis The chemical properties of this compound derivatives can be explored through reactions such as nucleophilic aromatic substitution, which enables the functionalization of the naphthalene core. Nucleophilic aromatic substitution reactions have been utilized to replace the methoxy group with various nucleophiles, facilitating the synthesis of differently substituted phosphines (T. Hattori et al., 1994).
Mecanismo De Acción
Target of Action
The primary target of 2-[3-(3-methoxyphenoxy)propoxy]naphthalene, also known as AOH1996 , is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair .
Mode of Action
AOH1996 acts as a small molecule inhibitor of PCNA . It selectively targets caPCNA, which is preferentially found in cancer cells . This selective targeting may allow for the killing of cancer cells without affecting healthy tissues .
Biochemical Pathways
It is known that pcna plays a crucial role in dna repair . By inhibiting PCNA, AOH1996 could potentially disrupt these repair mechanisms, leading to DNA damage and cell death in cancer cells .
Result of Action
In vitro testing demonstrated that AOH1996 inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .
Propiedades
IUPAC Name |
2-[3-(3-methoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-21-18-8-4-9-19(15-18)22-12-5-13-23-20-11-10-16-6-2-3-7-17(16)14-20/h2-4,6-11,14-15H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWOTPCCJUQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-ethyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5216663.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5216682.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)

![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)

![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)